
N,N'-Diphenylselenourea
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Overview
Description
N,N'-Diphenylselenourea is an organoselenium compound characterized by two phenyl groups attached to a selenourea (C=Se) backbone. It is synthesized as a creamy grey powder with a melting point of 182–183°C, as confirmed by its ¹H NMR spectrum (δ 10.22 ppm for NH protons and aromatic resonances at δ 7.42–7.49 ppm) . This compound demonstrates unique coordination chemistry, acting as a bidentate ligand via Se and N donor atoms in Pt(II) complexes . Its reactivity with gold(III) dihalide complexes in the presence of silver(I) oxide has been explored, though decomposition products often dominate, suggesting challenges in stabilizing certain metal-selenourea adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenylselenourea can be synthesized through the reaction of selenourea with aniline derivatives. One common method involves the reaction of selenourea with diphenylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Diphenylselenourea are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylselenourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it to selenide compounds.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Diphenylselenourea can yield diphenylselenoxide, while reduction can produce diphenylselenide .
Scientific Research Applications
N,N’-Diphenylselenourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Industry: It may be used in the synthesis of other organoselenium compounds and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N,N’-Diphenylselenourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to form complexes with metals can modulate the activity of metalloproteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-Diphenylurea (Carbanilide)
- Structural Differences : Replaces selenium with sulfur (C=S vs. C=Se).
- Physical Properties: Property N,N'-Diphenylselenourea N,N'-Diphenylurea Molecular Formula C13H12N2Se C13H12N2O Melting Point 182–183°C ~245°C Solubility Limited in water Soluble in organic solvents (ethanol, acetone)
- Chemical Reactivity: N,N'-Diphenylurea lacks the strong metal-coordinating ability of selenium. Applications: Primarily used as a herbicide and organic synthesis reagent, unlike the metallurgical applications of selenourea derivatives .
N,N'-Diethyl-N,N'-diphenylurea (Ethyl Centralite)
- Structural Differences : Incorporates ethyl groups on the urea nitrogen atoms.
- Physical Properties: Property this compound N,N'-Diethyl-N,N'-diphenylurea Molecular Formula C13H12N2Se C17H20N2O Molecular Weight 291.21 g/mol 268.35 g/mol
- Ethyl Centralite is primarily used as a stabilizer in propellants, contrasting with the catalytic and materials science applications of selenourea .
N-(4-Cyanophenyl)-N'-phenylurea
- Structural Differences: Features a cyano (-CN) substituent on one phenyl ring.
- Physical Properties: Property this compound N-(4-Cyanophenyl)-N'-phenylurea Molecular Formula C13H12N2Se C14H11N3O Functional Groups C=Se, NH C=O, -CN, NH
Coordination Chemistry Comparison
This compound exhibits distinct coordination behavior compared to its analogs:
- Metal Complex Stability: Forms stable complexes with Cd(II), Co(II), and Pt(II), with Cd(SeU)2Cl2 showing a ¹¹³Cd NMR chemical shift at δ = 458 ppm . Thiourea analogs (e.g., N,N'-Diphenylurea) show weaker metal binding, as evidenced by lower formation constants (logβ1 = 2.11 for Cd(II)-selenourea vs. logβ1 = 0.9 for thiourea analogs) .
Research Implications
The selenium atom in this compound significantly enhances its metal-coordination strength and redox activity compared to sulfur or oxygen analogs. This property is critical in materials science for semiconductor synthesis , though its instability in certain reaction conditions (e.g., with gold(III) complexes) limits broader applicability . Future research could explore hybrid ligands combining selenourea’s coordination strength with sterically hindered groups to improve stability.
Biological Activity
N,N'-Diphenylselenourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antioxidant and anticancer properties. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
1. Chemical Structure and Synthesis
This compound belongs to a class of organoselenium compounds known as selenoureas. The general structure can be represented as:
The synthesis typically involves the reaction of diphenyl diselenide with urea or its derivatives, often utilizing various reaction conditions to optimize yield and purity.
2. Antioxidant Activity
Mechanism of Action : The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. It has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Research Findings :
- In a study assessing a series of selenoureas, this compound showed significant radical scavenging activity, outperforming traditional antioxidants like ascorbic acid at certain concentrations .
- The compound demonstrated a dose-dependent response in reducing oxidative stress in cellular models exposed to hydrogen peroxide (H₂O₂), enhancing cell viability significantly .
3. Cytotoxicity and Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (HTB-54), and colon (HT-29) cancer cells.
Key Findings :
- Cytotoxic Assays : The half-maximal inhibitory concentration (IC50) values for this compound were found to be notably low, indicating potent cytotoxicity against cancer cells. For instance, some derivatives exhibited IC50 values below 10 µM in specific cancer cell lines .
- Mechanism of Action : The compound was shown to induce S phase cell cycle arrest in colon cancer cells, with evidence suggesting that the cell death mechanism may involve autophagy rather than apoptosis .
4. Comparative Biological Activity
A comparative analysis of various selenoureas illustrates the biological potency of this compound relative to other compounds in its class:
Compound | IC50 (µM) | Antioxidant Activity | Mechanism of Action |
---|---|---|---|
This compound | <10 | High | Autophagy induction |
Selenourea 6c | 1.49 | Higher than Trolox | S phase arrest |
Acylselenourea 10b | 4.2 - 8.0 | Dual activity | ROS protection |
5. Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study found that this compound exhibited significant cytotoxic effects on MCF-7 cells, with an IC50 value suggesting it could be a candidate for further development as an anticancer agent .
- Oxidative Stress Protection : Another investigation demonstrated that this compound could protect against H₂O₂-induced oxidative damage in non-tumorigenic cells, indicating its potential application in preventing oxidative stress-related diseases .
Properties
CAS No. |
16519-43-0 |
---|---|
Molecular Formula |
C13H11N2Se |
Molecular Weight |
274.21 g/mol |
InChI |
InChI=1S/C13H11N2Se/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15) |
InChI Key |
HCQIMRWTFHRGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[Se] |
Origin of Product |
United States |
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